molecular formula C9H4INO4 B172850 5-Iodo-6-nitrochromen-2-one CAS No. 142404-10-2

5-Iodo-6-nitrochromen-2-one

Cat. No. B172850
M. Wt: 317.04 g/mol
InChI Key: FXIZMDFKRKHHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-6-nitrochromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-Iodo-6-nitrochromen-2-one is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

5-Iodo-6-nitrochromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Iodo-6-nitrochromen-2-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize and has shown promising results in various biological assays. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the research on 5-Iodo-6-nitrochromen-2-one. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the optimization of this compound for use as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-Iodo-6-nitrochromen-2-one involves the condensation of 5-iodoresorcinol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with nitric acid to obtain 5-Iodo-6-nitrochromen-2-one.

Scientific Research Applications

5-Iodo-6-nitrochromen-2-one has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-iodo-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4INO4/c10-9-5-1-4-8(12)15-7(5)3-2-6(9)11(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIZMDFKRKHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4INO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-nitrochromen-2-one

CAS RN

142404-10-2
Record name BSI-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-6-nitrochromen-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS422R2L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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